
Ivabradine R-Isomère HCl
Vue d'ensemble
Description
ent-Ivabradine Hydrochloride: is a pharmaceutical compound primarily used for the treatment of certain cardiovascular conditions. It is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker that specifically targets the If current in the sinoatrial node of the heart, leading to a reduction in heart rate without affecting myocardial contractility .
Applications De Recherche Scientifique
Réduction du rythme cardiaque
L'ivabradine inhibe sélectivement le courant stimulateur If dans les cellules du nœud sinusal, ce qui entraîne une réduction du rythme cardiaque sans affecter d'autres paramètres cardiaques {svg_1}.
Insuffisance cardiaque chronique
Il est utilisé en traitement d'appoint chez les patients atteints d'insuffisance cardiaque chronique, en particulier ceux présentant une fraction d'éjection réduite (HFrEF), pour améliorer les résultats cardiaques {svg_2}.
Angine de poitrine stable
L'ivabradine est indiquée pour le traitement de l'angine de poitrine stable chez les patients qui ne peuvent pas prendre de bêta-bloquants ou en association avec des bêta-bloquants pour ceux qui ont besoin d'une réduction supplémentaire du rythme cardiaque {svg_3}.
Effets électrophysiologiques
Le médicament a des effets électrophysiologiques uniques sur le nœud sinusal, ce qui peut être bénéfique dans la gestion de certaines arythmies {svg_4}.
Amélioration du débit sanguin myocardique
En abaissant le rythme cardiaque, l'ivabradine permet un meilleur apport sanguin au myocarde, ce qui peut être bénéfique pour les patients atteints de maladies cardiaques ischémiques {svg_5}.
Pour une analyse plus détaillée de chaque application, y compris les avantages potentiels et les mécanismes d'action, des recherches supplémentaires et l'accès à des bases de données scientifiques complètes seraient nécessaires.
{svg_6}MDPI - Ivabradine: An Intelligent Drug for the Treatment of Ischemic {svg_7}MDPI - Therapeutic Use and Molecular Aspects of Ivabradine in Cardiac {svg_8}Springer - Ivabradine: A Review of Labeled and Off-Label Uses {svg_9}American College of Cardiology - The Clinical Use of Ivabradine {svg_10}DrugBank Online - Ivabradine hydrochloride
Mécanisme D'action
Target of Action
The primary target of Ivabradine R-Isomer Hydrochloride is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, specifically the “funny” channel pacemaker current (If) in the sinoatrial node of the heart .
Mode of Action
Ivabradine R-Isomer Hydrochloride acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent manner . This inhibition results in a lower heart rate, allowing more blood to flow to the myocardium .
Biochemical Pathways
The “funny” channels (If) open during repolarization and close during depolarization, making Ivabradine’s activity dependent on heart rate or the closing and opening of the channels . Therefore, Ivabradine exhibits use-dependence and is more pharmacologically active at higher heart rates .
Pharmacokinetics
Ivabradine is metabolized by Cytochrome P450 3A4 (CYP3A4) only and it is a very weak inhibitor of this cytochrome . The funny channels (If) open during repolarization and close during depolarization, making Ivabradine’s activity dependent on heart rate or the closing and opening of the channels . Therefore, Ivabradine exhibits use-dependence and is more pharmacologically active at higher heart rates .
Result of Action
The selective inhibition of the If channels by Ivabradine R-Isomer Hydrochloride results in a lower heart rate, thus allowing more blood to flow to the myocardium . This leads to a reduction in the risk of hospitalization for worsening heart failure in adult patients with stable, symptomatic chronic heart failure .
Action Environment
The action of Ivabradine R-Isomer Hydrochloride is influenced by the patient’s heart rate. The drug is more pharmacologically active at higher heart rates . It is also important to note that the drug’s efficacy can be influenced by the presence of other medications, particularly those that inhibit or induce CYP3A4 .
Analyse Biochimique
Biochemical Properties
Ivabradine R-Isomer HCl interacts with the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically inhibiting the pacemaker If current in a dose-dependent manner . This interaction slows the diastolic depolarization slope of sinoatrial node cells, reducing heart rate .
Cellular Effects
The primary cellular effect of Ivabradine R-Isomer HCl is the reduction of heart rate without affecting myocardial contractility or vascular tone . It targets the sinoatrial node and reduces heart rate in a use-dependent manner . This can lead to enhanced diastolic filling, stroke volume, and coronary perfusion time .
Molecular Mechanism
Ivabradine R-Isomer HCl exerts its effects at the molecular level by selectively inhibiting the If current in the sinoatrial node . It binds to the intracellular binding site within the HCN channel, inhibiting cation movement, which leads to a slowing of the heart rate through a reduction in the slope of the depolarization phase of the action potential .
Dosage Effects in Animal Models
Ivabradine R-Isomer HCl has shown to have suppressive effects on cardiac remodeling in animal models of cardiac remodeling and heart failure . It reduces myocardial fibrosis, apoptosis, inflammation, and oxidative stress, as well as increases autophagy .
Metabolic Pathways
It is known to modulate myocardial calcium homeostasis, neurohumoral systems, and energy metabolism .
Transport and Distribution
It is known that Ivabradine is a use-dependent inhibitor targeting the sinoatrial node .
Subcellular Localization
It is known that Ivabradine specifically binds to the intracellular binding site within the HCN channel .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ent-Ivabradine Hydrochloride typically involves multiple steps, including the formation of the core benzazepinone structure and subsequent functionalization. The process often starts with the preparation of key intermediates, followed by cyclization and functional group modifications to achieve the desired compound .
Industrial Production Methods: Industrial production of ent-Ivabradine Hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent casting and the use of specific polymers like Hydroxypropyl Methylcellulose (HPMC) are employed to create formulations suitable for oral administration .
Analyse Des Réactions Chimiques
Types of Reactions: ent-Ivabradine Hydrochloride undergoes various chemical reactions
Propriétés
IUPAC Name |
3-[3-[[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKNZUABFFNQS-BOXHHOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148849-68-7 | |
| Record name | 2H-3-Benzazepin-2-one, 3-[3-[[[(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148849-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


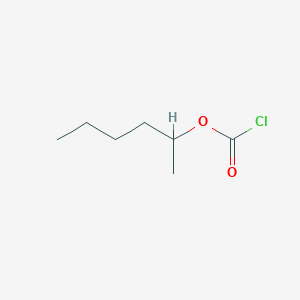

![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)
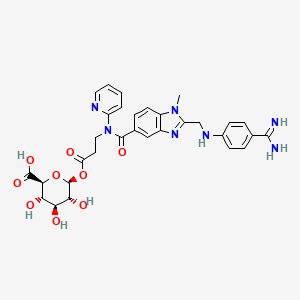
![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)
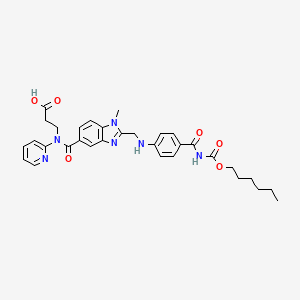
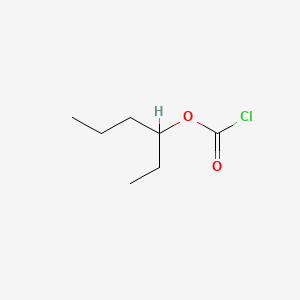
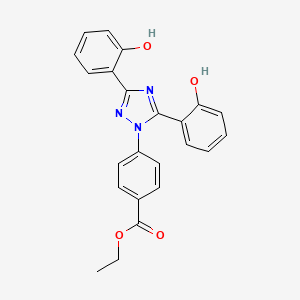
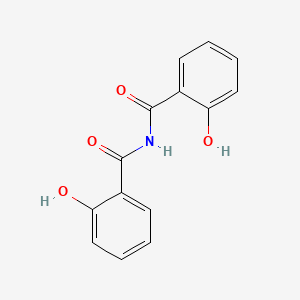
![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)
